molecular formula C23H18N2O3S B279103 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid

4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid

Cat. No. B279103
M. Wt: 402.5 g/mol
InChI Key: HPXKTTVKSDHAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid, also known as MMB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MMB is a member of the benzoic acid family and has a molecular weight of 436.5 g/mol.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid is still under investigation. However, studies have suggested that 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid may exert its anti-cancer and anti-inflammatory effects through the inhibition of specific signaling pathways. For example, Li et al. (2018) found that 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has also been studied for its antioxidant activity. A study by Zhang et al. (2019) demonstrated that 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has potent free radical scavenging activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid in lab experiments is its relatively low toxicity. However, one limitation is its solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. A study by Zhang et al. (2020) demonstrated that 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has neuroprotective effects in a mouse model of Parkinson's disease. Another potential future direction is the development of 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid derivatives with improved solubility and potency.
In conclusion, 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has shown potential in various scientific research applications, including anti-inflammatory and anti-cancer properties. Its mechanism of action is still under investigation, but studies have suggested that it may inhibit specific signaling pathways. 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has various biochemical and physiological effects, including antioxidant activity. While it has advantages such as low toxicity, its solubility in water may limit its use in certain experiments. There are several potential future directions for research on 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid, including its use in the treatment of neurodegenerative diseases and the development of 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid derivatives.

Synthesis Methods

The synthesis of 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid involves the reaction of 4-methyl-2-nitrobenzoic acid with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Scientific Research Applications

4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and anti-cancer properties. In a study conducted by Li et al. (2018), 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid was found to inhibit the growth of cancer cells in vitro and in vivo. Another study by Wu et al. (2020) demonstrated that 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

Product Name

4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid

Molecular Formula

C23H18N2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

4-methyl-2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C23H18N2O3S/c1-13-3-9-17(23(27)28)18(11-13)21(26)24-16-7-5-15(6-8-16)22-25-19-10-4-14(2)12-20(19)29-22/h3-12H,1-2H3,(H,24,26)(H,27,28)

InChI Key

HPXKTTVKSDHAKA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.